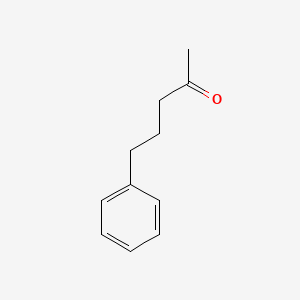
5-Phenylpentan-2-one
Cat. No. B1293760
Key on ui cas rn:
2235-83-8
M. Wt: 162.23 g/mol
InChI Key: DGMYRPFYNFQCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06534489B1
Procedure details


According to reference F. C. Montgomery, W. H. Saunders, Jr. J. Org. Chem. 1976, 41, 2368-72, 7.6 g of sodium are added to 200 ml of absolute ethanol. Once the sodium has dissolved, 43 g (0.33 mol) of ethyl acetoacetate are added dropwise within an hour, the mixture refluxed for 1 hour, 65 g of 2-phenylethyl bromide are slowly added dropwise and the mixture is refluxed again (21 hours). After cooling and filtration, the mixture is distilled. The product is first heated for 5 h to 90° C. with 350 ml of 5% sodium hydroxide, then stirred for 5 hours at the same temperature with 150 ml of 50% sulfuric acid. After cooling, the product is left to stand for 48 hours, extracted with diethyl ether, the combined extracts are dried over sodium sulfate and 3a is finally obtained in good yield by distillation (b.p.: 132-134° C., 2.3 103 Pa (17 Torr)).





Name
Identifiers


|
REACTION_CXSMILES
|
[Na].C(OCC)(=O)[CH2:3][C:4]([CH3:6])=[O:5].[C:11]1([CH2:17][CH2:18]Br)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(O)C>[C:11]1([CH2:17][CH2:18][CH2:3][C:4](=[O:5])[CH3:6])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Three
|
Name
|
|
|
Quantity
|
43 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
65 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCBr
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 5 hours at the same temperature with 150 ml of 50% sulfuric acid
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture refluxed for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is refluxed again (21 hours)
|
|
Duration
|
21 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the mixture is distilled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The product is first heated for 5 h to 90° C. with 350 ml of 5% sodium hydroxide
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the product is left
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand for 48 hours
|
|
Duration
|
48 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined extracts are dried over sodium sulfate and 3a
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is finally obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in good yield by distillation (b.p.: 132-134° C., 2.3 103 Pa (17 Torr))
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
